

# Z-DL-Pro-OH CAS number and molecular weight

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## Compound of Interest

Compound Name: Z-DL-Pro-OH

Cat. No.: B1267518

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## An In-depth Technical Guide to Z-DL-Pro-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-Benzyloxycarbonyl-DL-proline (**Z-DL-Pro-OH**), a key reagent in synthetic organic chemistry and drug discovery. The document details its chemical and physical properties, provides experimental protocols for its use, and illustrates relevant chemical workflows.

## Core Compound Data

**Z-DL-Pro-OH** is a proline derivative where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group.<sup>[1][2]</sup> This protection is crucial in peptide synthesis to prevent unwanted side reactions.<sup>[3]</sup>

Property	Value	Reference
CAS Number	5618-96-2	[1][2]
Molecular Formula	C13H15NO4	[1][2]
Molecular Weight	249.26 g/mol	[1][2]
Appearance	White to off-white solid	[2]
Purity	>98.0%	[1]
Solubility	DMSO: 90 mg/mL	[1]
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[1]

## Experimental Protocols

The primary application of **Z-DL-Pro-OH** is in the synthesis of peptides and other complex organic molecules.[1][2][4] The following are generalized protocols for the protection of amino acids with the Cbz group and its subsequent removal, which are central to the utility of **Z-DL-Pro-OH**.

### 2.1. N-Cbz Protection of Amino Acids (Schotten-Baumann Conditions)

This protocol describes a common method for introducing the Cbz protecting group onto an amino acid.[3]

Materials:

- Amino Acid (1.0 equivalent)
- Sodium Carbonate (Na<sub>2</sub>CO<sub>3</sub>) or Sodium Bicarbonate (NaHCO<sub>3</sub>)
- Benzyl Chloroformate (Cbz-Cl) (1.05 - 1.2 equivalents)
- Water

- Ethyl Acetate or Diethyl Ether (for extraction)
- Dilute Hydrochloric Acid (HCl)

#### Procedure:

- Dissolve the amino acid in an aqueous solution of sodium carbonate or a mixture of sodium carbonate and sodium bicarbonate, maintaining a pH between 8 and 10.[3]
- Cool the solution to 0-5 °C using an ice bath.[3]
- Slowly add benzyl chloroformate to the stirred solution, ensuring the temperature remains below 10 °C.[3]
- Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). [3]
- Once the reaction is complete, wash the reaction mixture with an organic solvent like diethyl ether to remove unreacted benzyl chloroformate.[3]
- Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid at 0-5 °C. The N-Cbz protected amino acid will precipitate.[3]
- Collect the solid product by filtration, wash with cold water, and dry under vacuum.[3]

## 2.2. Deprotection of N-Cbz Group via Catalytic Hydrogenolysis

This protocol details the removal of the Cbz group, a critical step to deprotect the amine for further reactions, such as peptide coupling.[5]

#### Materials:

- N-Cbz protected amino acid (e.g., **Z-DL-Pro-OH**)
- Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
- 10% Palladium on Carbon (Pd/C) catalyst (10 mol%)

- Hydrogen gas source (e.g., hydrogen balloon)

Procedure:

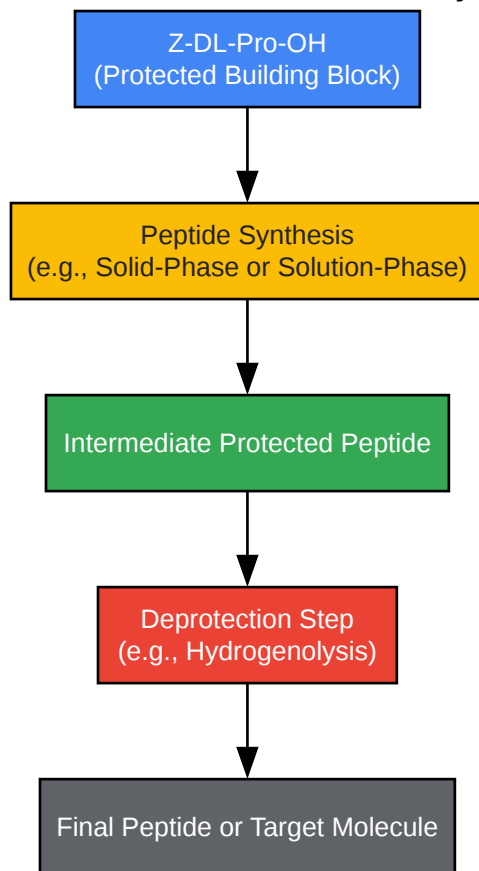
- Dissolve the N-Cbz protected amino acid in a suitable solvent in a flask.[\[5\]](#)
- Carefully add 10% Palladium on Carbon to the solution.[\[5\]](#)
- Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.[\[5\]](#)
- Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.[\[5\]](#)
- Monitor the reaction's progress using TLC or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).[\[5\]](#)
- Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.[\[5\]](#)
- Wash the filter cake with a small amount of the solvent.[\[5\]](#)
- Concentrate the filtrate under reduced pressure to obtain the deprotected amino acid.[\[5\]](#)

## Visualized Workflows

### 3.1. Logical Role in Synthesis

**Z-DL-Pro-OH** serves as a fundamental building block in the synthesis of more complex molecules, particularly peptides. Its protected amine allows for controlled, sequential addition to a growing peptide chain.

## Logical Role of Z-DL-Pro-OH in Synthesis



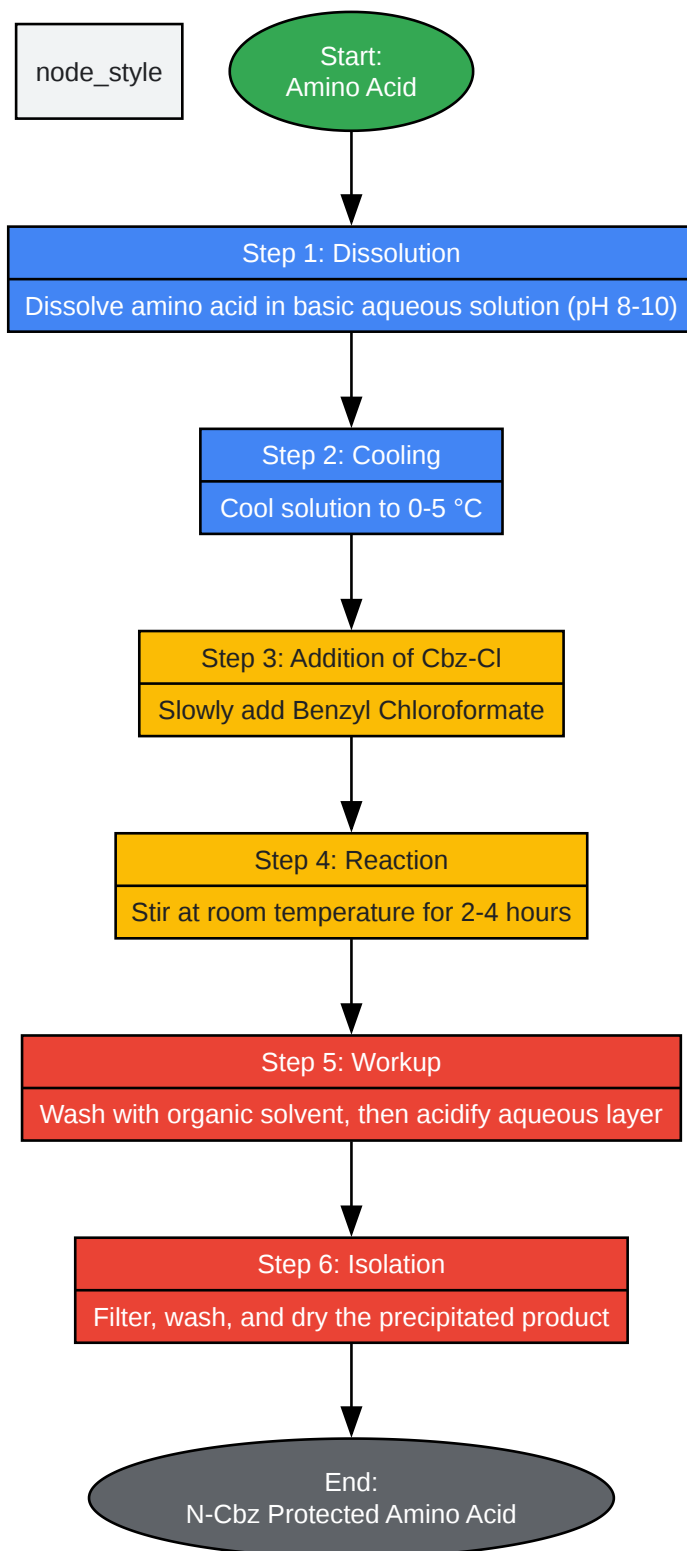
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Caption: Role of **Z-DL-Pro-OH** in a synthetic pathway.

### 3.2. N-Cbz Protection Workflow

The following diagram illustrates the key steps in the N-Cbz protection of an amino acid.

## Workflow for N-Cbz Protection of an Amino Acid



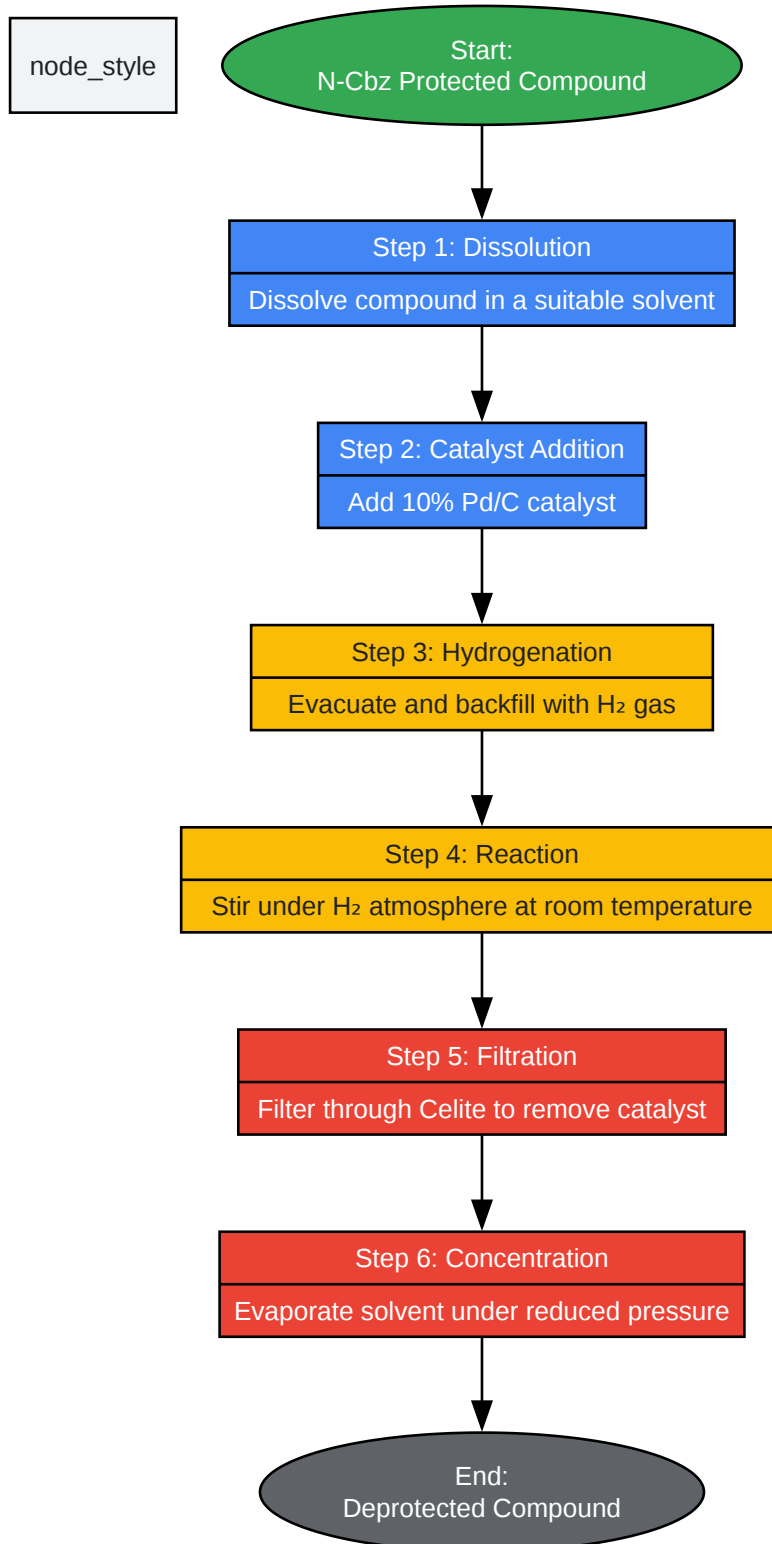
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Caption: N-Cbz protection experimental workflow.

### 3.3. Cbz Deprotection via Hydrogenolysis Workflow

This diagram outlines the process for removing the Cbz protecting group.

#### Workflow for Cbz Deprotection by Catalytic Hydrogenolysis



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Caption: Cbz deprotection experimental workflow.

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